molecular formula C15H20N4O2S B7534621 N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

Cat. No. B7534621
M. Wt: 320.4 g/mol
InChI Key: ASNWCEFZLPKMEH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide, also known as FE-DAC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. FE-DAC is a diazepane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves the inhibition of pro-inflammatory cytokines and the reduction of NF-κB expression. N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been shown to bind to the active site of IKKβ, which is a key regulator of NF-κB signaling. This results in the inhibition of NF-κB activation and the subsequent reduction of pro-inflammatory cytokine production.
N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2 expression. This results in the inhibition of tumor growth and the induction of cancer cell death.
Biochemical and Physiological Effects
N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve insulin sensitivity. N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide in lab experiments is its potential therapeutic properties. N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of various diseases.
However, one limitation of using N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide in lab experiments is its potential toxicity. N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been shown to have cytotoxic effects on normal cells at high concentrations. Therefore, careful consideration must be taken when using N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide in lab experiments.

Future Directions

There are several future directions for the study of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide. One direction is to further explore its potential therapeutic properties in the treatment of inflammatory diseases, cancer, and diabetes. Another direction is to investigate the potential toxicity of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide and develop safer derivatives of the compound.
In addition, the development of novel synthetic methods for N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide could lead to the discovery of new analogs with improved therapeutic properties. The use of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide in combination with other therapeutic agents could also be explored to enhance its therapeutic efficacy.
Conclusion
N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a chemical compound that has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of various diseases. The synthesis of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves the reaction of furfurylamine with thioamide, followed by the reaction with 2-bromoethylamine. The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves the inhibition of pro-inflammatory cytokines and the reduction of NF-κB expression. N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has various biochemical and physiological effects, and its potential toxicity must be taken into consideration when using it in lab experiments. There are several future directions for the study of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide, including the exploration of its potential therapeutic properties and the development of safer derivatives of the compound.

Synthesis Methods

The synthesis of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves the reaction of furfurylamine with thioamide, followed by the reaction with 2-bromoethylamine. This reaction results in the formation of N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide, which can be purified through column chromatography. The purity of the compound can be verified through NMR and mass spectrometry analysis.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of NF-κB. This makes N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition, N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This makes N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide a potential anti-cancer agent. N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes.

properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-14(16-5-4-13-3-1-11-21-13)18-7-2-8-19(10-9-18)15-17-6-12-22-15/h1,3,6,11-12H,2,4-5,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNWCEFZLPKMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCCC2=CC=CO2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

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